molecular formula C13H12F3N3O B13165372 3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B13165372
M. Wt: 283.25 g/mol
InChI Key: SIMKOTKFKJYYTR-UHFFFAOYSA-N
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Description

3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole (CAS: 2060040-00-6) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a phenyl group and at the 5-position with a 3-(trifluoromethyl)pyrrolidine moiety. Its molecular formula is C₁₃H₁₃F₃N₃O, with a molecular weight of 319.71 g/mol . The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications.

Properties

Molecular Formula

C13H12F3N3O

Molecular Weight

283.25 g/mol

IUPAC Name

3-phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C13H12F3N3O/c14-13(15,16)12(6-7-17-8-12)11-18-10(19-20-11)9-4-2-1-3-5-9/h1-5,17H,6-8H2

InChI Key

SIMKOTKFKJYYTR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C2=NC(=NO2)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

T3P-Catalyzed Acylative Cyclization

  • Reactants : Amidoxime derived from 3-(trifluoromethyl)pyrrolidine-3-carboxamide and benzoyl chloride.
  • Conditions : Triethylamine (TEA), propylphosphonic anhydride (T3P) in dichloromethane at 80°C for 0.5–6 h.
  • Outcome : Yields 87–97% with rapid reaction times.
  • Advantages : High efficiency, minimal side products.
  • Limitations : T3P is costly and moisture-sensitive.

Microwave-Assisted Synthesis

  • Reactants : Amidoxime and methyl benzoate.
  • Conditions : NH$$4$$F/Al$$2$$O$$_3$$ catalyst under microwave irradiation (300 W, 120°C) for 10–15 min.
  • Outcome : 75–90% yield.
  • Advantages : Reduced solvent use, scalable for green chemistry.

Pyrrolidine Moiety Functionalization

The 3-(trifluoromethyl)pyrrolidine group is introduced via:

Proline-Derived Trifluoromethylation

  • Step 1 : Synthesis of (3R)-hydroxy-Boc-proline derivative.
  • Step 2 : Mesylation with methanesulfonyl chloride, followed by displacement with trifluoromethylating agents (e.g., TMSCF$$_3$$) to yield 3-(trifluoromethyl)pyrrolidine.
  • Step 3 : Boc deprotection under acidic conditions (HCl/dioxane).

Direct Cycloaddition Approaches

  • Reactants : Nitrile oxide (generated in situ from 3-(trifluoromethyl)pyrrolidine-3-carbonitrile) and benzonitrile.
  • Conditions : Platinum(IV) catalyst (e.g., [PtCl$$4$$-R$$2$$(CN)]$$2$$) in CH$$3$$CN/CH$$2$$Cl$$2$$ at RT.
  • Outcome : Low yields (30–45%) due to poor solubility of Pt complexes.

Convergent Synthesis Strategies

A modular approach combines preformed oxadiazole and pyrrolidine fragments:

Coupling of Oxadiazole and Pyrrolidine Intermediates

  • Step 1 : Prepare 5-(3-bromopyrrolidin-3-yl)-3-phenyl-1,2,4-oxadiazole via Ullmann coupling.
  • Step 2 : Introduce trifluoromethyl group using Ruppert–Prakash reagent (TMSCF$$_3$$) under CuI catalysis.
  • Conditions : DMF, 100°C, 12 h.
  • Yield : 50–65%.

Key Challenges and Optimizations

Parameter Issue Solution
Trifluoromethyl Stability Decomposition under strong bases Use mild bases (K$$2$$CO$$3$$) in DMF.
Oxadiazole Ring Oxidation Susceptibility to ring-opening Avoid strong oxidizers; use inert atmospheres.
Purification Hydrophobic byproducts Recrystallization from ethanol/water.

Comparative Analysis of Methods

Method Yield Time Cost Scalability
T3P-Catalyzed 87–97% 0.5–6 h High Moderate
Microwave 75–90% 10–15 min Medium High
Platinum-Catalyzed 30–45% 72 h Very High Low
Convergent Synthesis 50–65% 24 h Medium High

Recent Advances

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor modulator, or ion channel blocker, depending on its structure and functional groups. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the oxadiazole core, influencing their physicochemical and biological properties.

Table 1: Structural Analogues and Key Features
Compound Name Core Modifications Biological Activity/Properties Reference
Target Compound 3-Ph, 5-[3-(CF₃)pyrrolidine] N/A (structural focus)
(S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(3-CF₃Ph)-1,2,4-oxadiazole (3z) 3-(3-CF₃Ph), 5-piperidin-4-yl High enantioselectivity (97% ee)
Borane 5-(quinuclidin-3-ylmethyl)-3-(3-CF₃Ph)-1,2,4-oxadiazole (57) 3-(3-CF₃Ph), 5-quinuclidinylmethyl Anticholinesterase activity (47% yield)
5-(3-Chlorothiophen-2-yl)-3-(4-CF₃Ph)-1,2,4-oxadiazole (1d) 3-(4-CF₃Ph), 5-chlorothiophenyl Anticancer (apoptosis inducer)
WIN 63843 (Pleconaril) 3,5-dimethyl-4-propoxyPh, 5-CF₃ Antiviral (enterovirus inhibitor)
Key Observations:
  • Trifluoromethyl Group : The CF₃ group in the target compound and analogs like 1d and WIN 63843 enhances binding to hydrophobic enzyme pockets, as seen in antiviral and anticancer activities .
  • Pyrrolidine vs.
  • Heterocyclic Substituents : Chlorothiophenyl (in 1d ) and quinuclidinylmethyl (in 57 ) groups improve bioactivity through π-π stacking or hydrogen bonding .

Pharmacological Activities

Antituberculosis Potential

Analogs of 3-phenyl-1,2,4-oxadiazoles with electron-withdrawing substituents (e.g., Cl, CF₃) show inhibitory activity against Mycobacterium tuberculosis aminoacyl-tRNA synthetases (LeuRS/MetRS). For example:

  • 3-(5-Chloro-2-methoxy-phenyl)-5-[3-(4-fluoro-Ph)-oxadiazol-5-yl]-triazol-4-ylamine inhibits MetRS (IC₅₀ = 148.5 µM) without cytotoxicity .
  • The CF₃ group in the target compound may mimic Cl’s electron-withdrawing effects, but direct activity data is needed for validation .
Anticancer Activity
  • 1d induces G₁-phase arrest and apoptosis in T47D breast cancer cells. Its 3-(4-CF₃Ph) group is critical for targeting TIP47, an IGF-II receptor binding protein .
  • The target compound’s pyrrolidine-CF₃ moiety may similarly stabilize protein-ligand interactions, warranting cytotoxicity assays.
Antiviral Activity
  • WIN 63843 (with a CF₃ group) inhibits coxsackievirus B3 by binding to viral capsid proteins . Structural similarities suggest the target compound could be optimized for antiviral screening.
Key Observations:
  • High-yield syntheses (e.g., 99% for 3z ) often use transition-metal catalysts and optimized chromatography .
  • The target compound’s synthesis may face challenges due to the pyrrolidine-CF₃ group’s steric and electronic effects.

Biological Activity

3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole (CAS Number: 1410948-14-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its various biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12F3N3OC_{13}H_{12}F_3N_3O with a molecular weight of 283.25 g/mol. The compound features a unique combination of functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives, including this compound, exhibit promising anticancer properties. A study highlighted the anticancer potential of similar compounds against various cancer cell lines. For instance, derivatives showed IC50 values ranging from 2.76 µM to 9.27 µM against ovarian and renal cancer cell lines, indicating significant cytotoxic effects .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)
Compound AOVXF 899 (Ovarian)2.76
Compound BRXF 486 (Renal)1.14
Compound CPXF 1752 (Mesothelioma)9.27

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains. For example, compounds similar to this compound demonstrated effective antibacterial activity against Mycobacterium tuberculosis and other pathogenic bacteria .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DMycobacterium tuberculosis<10 µg/mL
Compound EEscherichia coli<20 µg/mL

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific cellular targets. For instance, they may inhibit key enzymes or disrupt cellular processes essential for pathogen survival or cancer cell proliferation. Notably, some studies have reported that these compounds exhibit inhibitory effects on human deacetylases and cyclooxygenases, which are critical in various disease pathways .

Case Studies

One notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives that included the trifluoromethyl group. These compounds were tested for their cytotoxicity against multiple cancer cell lines and showed varying degrees of effectiveness depending on their structural modifications .

In another study focusing on the antimicrobial properties of similar oxadiazoles, researchers found that specific substitutions significantly enhanced the compounds' efficacy against resistant bacterial strains . This highlights the importance of chemical modifications in optimizing biological activity.

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